![molecular formula C10H13ClO2 B2533905 1-(2-Chloroethoxy)-4-ethoxybenzene CAS No. 565171-57-5](/img/structure/B2533905.png)
1-(2-Chloroethoxy)-4-ethoxybenzene
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Description
1-(2-Chloroethoxy)-4-ethoxybenzene is a chemical compound that belongs to the class of organic compounds called anisoles . It is synthesized through a reaction between 1,4-dimethoxybenzene and ethylene chlorohydrin.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a preparation method of 2-(2-chloroethyl) ethanol, an important intermediate of pharmaceutical chemicals, has been disclosed . The reaction is easy to operate, mild in system, little in by-products, and high in content and yield of the product .Safety and Hazards
Mechanism of Action
Target of Action
This compound may interact with a variety of biological molecules, but without further experimental data, it is challenging to identify its primary targets and their roles .
Mode of Action
It is known that chloroethers, such as this compound, can participate in various chemical reactions, including nucleophilic substitutions . This suggests that 1-(2-Chloroethoxy)-4-ethoxybenzene could potentially interact with its targets through a similar mechanism, leading to changes in the targets’ structure or function .
Biochemical Pathways
Given the potential for this compound to participate in nucleophilic substitutions, it could potentially affect a variety of biochemical pathways .
Result of Action
Given the potential for this compound to participate in nucleophilic substitutions, it could potentially lead to changes in the structure or function of its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Chloroethoxy)-4-ethoxybenzene. For example, the pH, temperature, and presence of other molecules can affect the compound’s reactivity and stability .
properties
IUPAC Name |
1-(2-chloroethoxy)-4-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXQWDDYOSLTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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